molecular formula C15H21Cl2NO B14549736 2-Chloro-N-(chloromethyl)-N-(2,6-dipropylphenyl)acetamide CAS No. 61706-34-1

2-Chloro-N-(chloromethyl)-N-(2,6-dipropylphenyl)acetamide

Cat. No.: B14549736
CAS No.: 61706-34-1
M. Wt: 302.2 g/mol
InChI Key: GXJWLURMBNSQIC-UHFFFAOYSA-N
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Description

2-Chloro-N-(chloromethyl)-N-(2,6-dipropylphenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of chloro, chloromethyl, and dipropylphenyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(chloromethyl)-N-(2,6-dipropylphenyl)acetamide typically involves multiple steps. One common method includes the chlorination of N-(2,6-dipropylphenyl)acetamide using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(chloromethyl)-N-(2,6-dipropylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and chloromethyl groups can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The acetamide group can be hydrolyzed to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Reagents: Sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or amines.

Scientific Research Applications

2-Chloro-N-(chloromethyl)-N-(2,6-dipropylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(chloromethyl)-N-(2,6-dipropylphenyl)acetamide involves its interaction with specific molecular targets. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The dipropylphenyl group may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(chloromethyl)-N-(2,6-dimethylphenyl)acetamide
  • 2-Chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)acetamide
  • 2-Chloro-N-(chloromethyl)-N-(2,6-dipropylphenyl)propionamide

Uniqueness

2-Chloro-N-(chloromethyl)-N-(2,6-dipropylphenyl)acetamide is unique due to the presence of the dipropylphenyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from similar compounds with different alkyl groups.

Properties

CAS No.

61706-34-1

Molecular Formula

C15H21Cl2NO

Molecular Weight

302.2 g/mol

IUPAC Name

2-chloro-N-(chloromethyl)-N-(2,6-dipropylphenyl)acetamide

InChI

InChI=1S/C15H21Cl2NO/c1-3-6-12-8-5-9-13(7-4-2)15(12)18(11-17)14(19)10-16/h5,8-9H,3-4,6-7,10-11H2,1-2H3

InChI Key

GXJWLURMBNSQIC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=CC=C1)CCC)N(CCl)C(=O)CCl

Origin of Product

United States

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